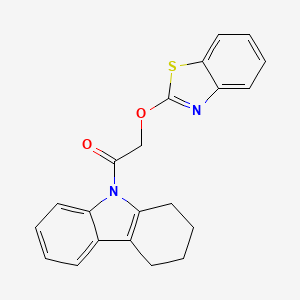

Ethanone, 2-(2-benzothiazolyloxy)-1-(1,2,3,4-tetrahydro-9-carbazolyl)-

Beschreibung

The compound “Ethanone, 2-(2-benzothiazolyloxy)-1-(1,2,3,4-tetrahydro-9-carbazolyl)-” features a ketone group (ethanone) linked to a partially hydrogenated carbazole (1,2,3,4-tetrahydro-9-carbazolyl) at position 1 and a benzothiazole ring connected via an oxygen atom at position 2. This structure combines two pharmacologically significant heterocycles: benzothiazole, known for antimicrobial and antitumor properties, and tetrahydrocarbazole, a hydrogenated derivative of carbazole, which may enhance solubility and bioavailability compared to its aromatic counterpart.

Synthesis of such compounds typically involves condensation reactions or cyclization strategies. For example, analogous carbazole derivatives are synthesized via hydrazide intermediates and acetic anhydride , while benzothiazole-containing molecules may require nucleophilic substitution or coupling reactions . Characterization methods like $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry are critical for confirming structural integrity .

Eigenschaften

CAS-Nummer |

330180-00-2 |

|---|---|

Molekularformel |

C21H18N2O2S |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

2-(1,3-benzothiazol-2-yloxy)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |

InChI |

InChI=1S/C21H18N2O2S/c24-20(13-25-21-22-16-9-3-6-12-19(16)26-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13H2 |

InChI-Schlüssel |

WFLAXGZTDDOYIT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)COC4=NC5=CC=CC=C5S4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

Formation of the Carbazole Moiety: Carbazole can be synthesized via the Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Coupling Reaction: The final step involves coupling the benzothiazole and carbazole moieties through an ether linkage, often using reagents like alkyl halides and bases under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the benzothiazole or carbazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for more complex molecules.

Biology: Potential use as a fluorescent probe or in bioimaging.

Medicine: Investigated for its pharmacological properties, including anticancer or antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone

- Core Structure : Combines a carbazole moiety with a 1,3,4-oxadiazole ring.

- Key Differences : Replaces the benzothiazolyloxy group with an oxadiazole ring.

- Biological Activity : Demonstrates antimicrobial activity against bacterial (e.g., E. coli, S. aureus) and fungal strains (C. albicans) with MIC values ranging from 12.5–50 µg/mL .

- Synthesis : Derived from 2-(9H-carbazol-9-yl)acetohydrazide and acetic anhydride via cyclization .

Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)Ethylidene)Hydrazono)-4-Phenyl-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxylate

- Core Structure : Features triazole and thiadiazole heterocycles.

- Key Differences : Lacks carbazole or benzothiazole moieties but shares ketone and hydrazone functionalities.

- Synthesis: Produced via refluxing hydrazine-carbodithioate derivatives in ethanol, yielding 69% after recrystallization .

Pharmaceutical Impurities (e.g., 2-(Benzyl-Methylamino)-1-(3-Hydroxyphenyl)Ethanone Hydrochloride)

- Core Structure: Ethanone with aromatic and amino substituents.

- Key Differences : Simpler structure without fused heterocycles.

- Relevance: Highlights the importance of stability studies for ethanone derivatives, as impurities may arise during synthesis or storage .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Oxadiazole-carbazole derivatives are synthesized in moderate yields (e.g., 50–70%) via cyclization, while thiadiazole-triazole compounds achieve 69% yield after optimization .

- Bioactivity Trends : The presence of carbazole or benzothiazole correlates with antimicrobial potency, as seen in oxadiazole-carbazole derivatives . The tetrahydrocarbazole moiety may improve solubility compared to fully aromatic systems .

- Stability Considerations: Ethanone derivatives are prone to impurity formation under certain conditions, necessitating rigorous analytical validation .

Biologische Aktivität

Ethanone, 2-(2-benzothiazolyloxy)-1-(1,2,3,4-tetrahydro-9-carbazolyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Ethanone, 2-(2-benzothiazolyloxy)-1-(1,2,3,4-tetrahydro-9-carbazolyl)- has the molecular formula and a molecular weight of approximately 362.45 g/mol. Its structure features a benzothiazole moiety linked to a tetrahydrocarbazole framework, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-benzothiazolyl derivatives with carbazole derivatives under specific conditions. The synthesis pathways often include various organic transformations such as acylation and condensation reactions. For example, a study reported the synthesis of similar compounds through the reaction of 2-benzoxazolinones with substituted phenacyl bromides .

Antimicrobial Activity

Research has indicated that compounds related to ethanone, particularly those containing benzothiazole and carbazole structures, exhibit antimicrobial properties. A study evaluated the antimicrobial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, revealing that certain derivatives showed promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(4-Bromo benzoylmethyl)-5-chloro-2-benzoxazolinone | E. coli | 15 |

| 3-(4-Nitro benzoylmethyl)-5-chloro-2-benzoxazolinone | Staphylococcus aureus | 18 |

| Ethanone derivative (not specified) | Pseudomonas aeruginosa | 14 |

Anticancer Activity

The potential anticancer properties of ethanone derivatives have also been explored. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, one study demonstrated that carbazole derivatives can inhibit cell proliferation in various cancer cell lines by modulating the expression of apoptosis-related genes.

Case Study: Anticancer Effects

In a controlled experiment involving human cancer cell lines (e.g., breast cancer MCF-7), ethanone derivatives exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.